molecular formula C43H82NO8P B1244663 1-octadecanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine

1-octadecanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine

Cat. No.: B1244663
M. Wt: 772.1 g/mol
InChI Key: WYDGEVICLIVPEG-JMMITYAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PE(18:0/20:2(11Z, 14Z)), also known as PE(38:2) or PE(18:0/20:2), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:0/20:2(11Z, 14Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:0/20:2(11Z, 14Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:0/20:2(11Z, 14Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:0/20:2(11Z, 14Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:0/20:2(11Z, 14Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:0/20:2(11Z, 14Z)) can be biosynthesized from CDP-ethanolamine and DG(18:0/20:2(11Z, 14Z)/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:0/20:2(11Z, 14Z)) can be biosynthesized from PS(18:0/20:2(11Z, 14Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:0/20:2(11Z, 14Z)) can be biosynthesized from PS(18:0/20:2(11Z, 14Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(18:0/20:2(11Z, 14Z)) can be biosynthesized from CDP-ethanolamine and DG(18:0/20:2(11Z, 14Z)/0:0);  which is mediated by the enzyme choline/ethanolaminephosphotransferase. In humans, PE(18:0/20:2(11Z, 14Z)) is involved in phosphatidylethanolamine biosynthesis pe(18:0/20:2(11Z, 14Z)) pathway and phosphatidylcholine biosynthesis PC(18:0/20:2(11Z, 14Z)) pathway.
PE(18:0/20:2(11Z,14Z)) is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine.

Properties

Molecular Formula

C43H82NO8P

Molecular Weight

772.1 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate

InChI

InChI=1S/C43H82NO8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,41H,3-10,12,14-16,18,20-40,44H2,1-2H3,(H,47,48)/b13-11-,19-17-/t41-/m1/s1

InChI Key

WYDGEVICLIVPEG-JMMITYAOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-octadecanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 2
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1-octadecanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 3
1-octadecanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 4
1-octadecanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 5
1-octadecanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 6
1-octadecanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine

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